molecular formula C12H8ClNO6 B2534526 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid CAS No. 374909-37-2

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B2534526
CAS No.: 374909-37-2
M. Wt: 297.65
InChI Key: QEYBYUDBRCVEST-UHFFFAOYSA-N
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Description

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid (CAS: 95611-88-4) is a furan-based carboxylic acid derivative with a phenoxymethyl substituent at the 5-position of the furan ring. The phenoxy group is further substituted with a chlorine atom at the 4-position and a nitro group at the 2-position of the benzene ring. The structural complexity of this compound, including electron-withdrawing substituents (nitro and chloro) and the flexible phenoxymethyl linker, may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO6/c13-7-1-3-10(9(5-7)14(17)18)19-6-8-2-4-11(20-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBYUDBRCVEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-chloro-2-nitrophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aminophenoxy derivatives, substituted furan carboxylic acids, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Breast Cancer

In a study evaluating the efficacy of this compound on MCF-7 cells, it was found to have:

  • IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
  • Mechanism Insights : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, which is essential for cell cycle regulation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary results indicate that it may possess activity against various bacterial strains.

Inhibition Profile

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, similar to other derivatives within its chemical class.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli0.0195 µg/mLGood
Staphylococcus aureus22.9 µg/mLModerate

Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of furan derivatives followed by functionalization with chlorinated nitrophenyl groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Potential in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development for cancer therapies and antimicrobial agents. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloronitrophenoxy group can also participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Linkage Type: The phenoxymethyl group in the target compound introduces flexibility compared to rigid direct phenyl attachments (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) .
  • Substituent Effects: Electron-withdrawing groups (NO₂, Cl) enhance electrophilicity and may improve target binding but reduce solubility. Fluorine in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate offers a balance between electronegativity and steric effects .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP* Solubility (aq.)
This compound 287.67 ~2.5 Low (hydrophobic groups)
5-(4-Nitrophenyl)furan-2-carboxylic acid 233.18 ~1.8 Moderate
5-[(4-Nitrophenoxy)methyl]furan-2-carboxylic acid 264.24 ~2.1 Low

*LogP values estimated using fragment-based methods.

Biological Activity

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid, with the CAS Number 480439-09-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological implications.

The molecular formula of this compound is C₁₂H₈ClN₁O₆, with a molecular weight of approximately 293.65 g/mol. It exhibits a density of 1.454 g/cm³ and has a melting point range of 91-95°C. The compound is characterized by the presence of a furan ring and a chloro-nitrophenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight293.65 g/mol
Density1.454 g/cm³
Melting Point91-95°C
Boiling Point402.2°C at 760 mmHg
Flash Point197°C

Synthesis

The synthesis of this compound typically involves the reaction between furan derivatives and chloro-nitrophenol in the presence of suitable catalysts. A common method includes Suzuki coupling techniques followed by hydrolysis to yield the final carboxylic acid derivative.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with furan rings have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial strains .

The proposed mechanism involves interference with iron homeostasis within microbial cells, leading to growth inhibition. This property is particularly relevant for developing new antimycobacterial agents that can circumvent existing resistance mechanisms .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain furan-based compounds can induce apoptosis in cancer cell lines. The toxicity profile indicates a selective action against malignant cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

  • Case Study on Antimycobacterial Activity
    • Objective : To evaluate the efficacy of furan derivatives against Mycobacterium tuberculosis.
    • Method : Minimum inhibitory concentration (MIC) was determined using broth dilution methods.
    • Results : The tested compounds exhibited MIC values in the low micromolar range, indicating strong antimicrobial activity.
  • Case Study on Cytotoxic Effects
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : Compounds showed IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency against cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chloro-2-nitrophenol and a furan-2-carboxylic acid derivative (e.g., chloromethylfuran-2-carboxylic acid) under alkaline conditions (e.g., K₂CO₃ or NaOH) to form the ether linkage. Optimization includes solvent selection (DMF or acetone), temperature (60–80°C), and reaction duration (12–24 hours). Post-synthesis purification via recrystallization or silica-gel chromatography is critical for high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for furan and phenoxy groups). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~165–170 ppm) and nitro group electronegativity effects.
  • IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) validate functional groups.
  • HRMS : Matches the molecular formula (C₁₂H₉ClN₂O₆) to confirm molecular integrity .

Q. What solvent systems and chromatographic methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient HPLC with a C18 column and mobile phases like methanol/water (acidified with 0.1% formic acid) to resolve polar byproducts. For column chromatography, silica gel with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted phenol or nitration byproducts .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the nitro group’s stability during catalytic hydrogenation of this compound?

  • Methodological Answer : Contradictions arise from catalyst choice (e.g., Pd/C vs. PtO₂) and solvent polarity (e.g., ethanol vs. THF). Monitor reaction progress via TLC or in-situ FTIR to detect intermediates like amines. Adjust hydrogen pressure (1–3 atm) and temperature (25–50°C) to balance reduction efficiency and nitro group preservation .

Q. What experimental strategies elucidate the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer : Conduct time-kill assays and reactive oxygen species (ROS) measurements to evaluate bactericidal effects. Molecular docking against bacterial targets (e.g., DNA gyrase) identifies binding interactions. Compare activity with analogs lacking the nitro group to isolate its role .

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer : Standardize assay protocols (e.g., consistent inoculum size, incubation time) and validate compound purity via orthogonal methods (HPLC, NMR). Use positive controls (e.g., ciprofloxacin for antimicrobial tests) to normalize inter-experimental variability .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Compare activation energies for phenoxy vs. nitro group substitutions to guide synthetic modifications .

Data Contradiction Analysis

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Characterize crystallinity via XRD and measure solubility in rigorously dried solvents. Use Hansen solubility parameters to rationalize solvent compatibility .

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Inconsistent stoichiometry, reaction scaling effects, or purification efficiency (e.g., recrystallization vs. flash chromatography) may cause yield disparities. Replicate conditions with precise stoichiometric ratios and document purification losses systematically .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters
Purity assessmentHPLC with UV detectionC18 column, 0.1% HCOOH in H₂O/MeOH gradient
Structural confirmation¹H/¹³C NMRDMSO-d₆, 400–600 MHz
Functional group identificationFTIRATR mode, 500–4000 cm⁻¹ resolution

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